

An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

Cat. No.: B1300083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Oxadiazole-3-carboxylic acid, also known by its IUPAC name, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its derivatives as potent enzyme inhibitors.

Chemical Identity and Properties

The definitive IUPAC name for this compound is **1,2,5-oxadiazole-3-carboxylic acid**^[1]. It is also known by its synonym, furazan-3-carboxylic acid^[1]. This molecule is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid group attached at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of **1,2,5-oxadiazole-3-carboxylic acid** is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₃ H ₂ N ₂ O ₃	PubChem[1]
Molecular Weight	114.06 g/mol	PubChem[1]
CAS Number	88598-08-7	PubChem[1]
Melting Point	70.22 °C	Chemchart[2]
Water Solubility	310,937 mg/L	Chemchart[2]
InChI Key	JBLHCUQCDKBPGY- UHFFFAOYSA-N	PubChem[1]
SMILES	C1=NON=C1C(=O)O	PubChem[1]

Spectroscopic Data

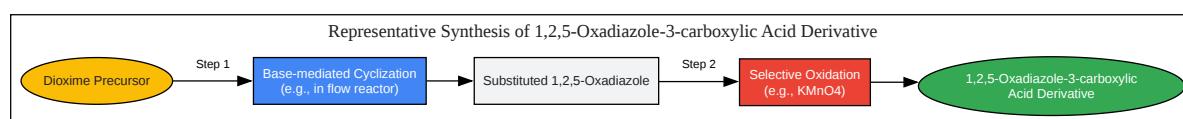
While specific spectroscopic data for the parent compound is not readily available in the provided search results, representative data for a closely related derivative, **4-methyl-1,2,5-oxadiazole-3-carboxylic acid**, can be found in the PubChem database, including ¹H NMR and mass spectrometry data[3]. Analysis of various 1,3,4-oxadiazole derivatives has also provided extensive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data that can serve as a reference for characterizing similar structures[4].

Synthesis and Experimental Protocols

The synthesis of **1,2,5-oxadiazole-3-carboxylic acid** and its derivatives is a topic of significant interest due to their potential applications. While a specific protocol for the parent compound is not detailed in the provided results, a well-documented, large-scale synthesis of the closely related **4-methyl-1,2,5-oxadiazole-3-carboxylic acid** offers a robust and adaptable methodology[5].

Representative Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative

The following protocol is adapted from the synthesis of **4-methyl-1,2,5-oxadiazole-3-carboxylic acid** and illustrates a common synthetic route.


Step 1: Cyclization to form the Oxadiazole Ring

This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This reaction is often base-mediated and can be performed in a continuous flow reactor to manage potential thermal instability and enhance safety and scalability[5].

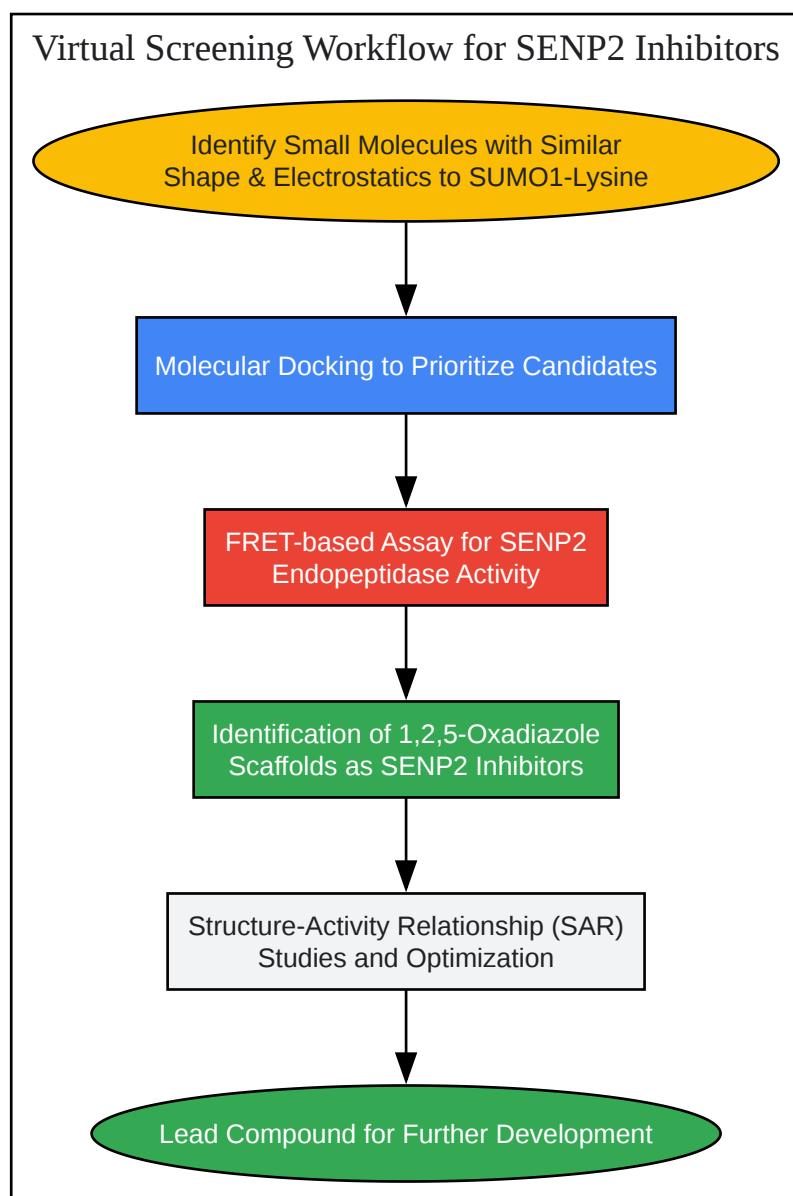
Step 2: Selective Oxidation to the Carboxylic Acid

The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO_4). To control the exothermicity of the reaction, a portion-wise addition of the oxidizing agent is recommended[5]. The desired product can then be isolated through extraction.

For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, a one-pot synthesis-functionalization strategy has been developed. This involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of a **1,2,5-oxadiazole-3-carboxylic acid** derivative.


Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].

Inhibition of SENP2: A Case Study

A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of protein activity and are attractive targets for drug discovery in various diseases. The discovery of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual screening workflow.

The workflow began with the identification of small molecules possessing similar shape and electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A Förster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the SENP2 endopeptidase activity of the selected compounds. This screening cascade successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2 inhibitory activity, with the most potent derivatives exhibiting IC_{50} values in the low micromolar range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point for the development of novel therapeutic agents targeting SENPs.

[Click to download full resolution via product page](#)

Workflow for the identification of 1,2,5-oxadiazoles as SENP2 inhibitors.

Conclusion

1,2,5-Oxadiazole-3-carboxylic acid and its derivatives represent a versatile and valuable class of compounds for researchers in drug discovery and development. Their straightforward synthesis, coupled with a diverse range of biological activities, positions them as promising scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles as SENP2 inhibitors through a systematic screening process underscores the potential of this

chemical motif to yield potent and selective modulators of key biological targets. Further exploration of the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,5-Oxadiazole-3-carboxylic acid | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,5-oxadiazole-3-carboxylic acid (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300083#1-2-5-oxadiazole-3-carboxylic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com